2,9-Dibromo-1,10-phenanthroline

Photoluminescence Light-Emitting Electrochemical Cells Copper(I) Emitters

2,9-Dibromo-1,10-phenanthroline (C12H6Br2N2, MW 338.00 g·mol⁻¹) is a symmetrically 2,9-dihalogenated derivative of the classic bidentate ligand 1,10-phenanthroline. It functions both as a versatile building block for cross-coupling elaboration (the bromine atoms serve as reactive handles for Suzuki, Negishi, or Sonogashira reactions) and as a sterically and electronically tuned chelating ligand in its own right.

Molecular Formula C12H6Br2N2
Molecular Weight 338 g/mol
CAS No. 39069-02-8
Cat. No. B1368920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dibromo-1,10-phenanthroline
CAS39069-02-8
Molecular FormulaC12H6Br2N2
Molecular Weight338 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br
InChIInChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
InChIKeyQNLGXYVSHITTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dibromo-1,10-phenanthroline (CAS 39069-02-8): Core Identity and Procurement Rationale for a Strategic Phenanthroline Intermediate


2,9-Dibromo-1,10-phenanthroline (C12H6Br2N2, MW 338.00 g·mol⁻¹) is a symmetrically 2,9-dihalogenated derivative of the classic bidentate ligand 1,10-phenanthroline [1]. It functions both as a versatile building block for cross-coupling elaboration (the bromine atoms serve as reactive handles for Suzuki, Negishi, or Sonogashira reactions) and as a sterically and electronically tuned chelating ligand in its own right [2]. Its rigid, planar aromatic scaffold combined with the electron-withdrawing and bulky bromo substituents at the positions adjacent to the nitrogen donors creates a coordination environment that is fundamentally distinct from that of unsubstituted phenanthroline or other dihalogenated positional isomers.

Why 2,9-Dibromo-1,10-phenanthroline Cannot Be Casually Replaced by Positional Isomers or 2,9-Dialkyl Analogs


Replacing 2,9-dibromo-1,10-phenanthroline with its 3,8- or 4,7-dibromo isomers, or with 2,9-dimethyl-1,10-phenanthroline, leads to dramatic changes in the electrochemical, photophysical, and steric properties of the resulting metal complexes, rendering interchangeability invalid for performance-critical applications [1]. The 2,9-bromo substituents exert both a strong electron-withdrawing inductive effect and significant steric hindrance directly adjacent to the metal-binding nitrogen atoms; in heteroleptic copper(I) complexes, this unique combination (1) raises the Cu⁺/Cu²⁺ oxidation potential to the highest value among the three dibromo isomers, (2) blue-shifts the emission maximum by 57–64 nm in solution relative to the 3,8- and 4,7-isomers, and (3) yields the highest solid-state photoluminescence quantum yield (up to 45 %) within the isomer series [1]. The dimethyl analog, while also sterically demanding at the 2,9-positions, lacks the electron-withdrawing character of bromine and consequently exhibits markedly higher solution PLQY (15 % vs <1 %) but a very different redox profile, precluding its use as a direct substitute [1]. These differences are intrinsic to the specific substitution pattern and cannot be mitigated by adjusting reaction stoichiometry or processing conditions alone.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 2,9-Dibromo-1,10-phenanthroline


Solid-State Photoluminescence Quantum Yield (PLQY) Advantage within the Dibromophenanthroline Isomer Series

Among the three isomeric dibromo-1,10-phenanthroline ligands, the 2,9-substitution pattern delivers the highest solid-state photoluminescence quantum yield in heteroleptic copper(I) complexes. When incorporated into [Cu(xantphos)(N^N)][PF₆], the 2,9-dibromo ligand gives a PLQY of 45 %, compared to significantly lower values for the 3,8- and 4,7-isomers [1]. The 2,9-isomer also provides the longest excited-state lifetime within the series at τ₁/₂ = 9.9 µs [1].

Photoluminescence Light-Emitting Electrochemical Cells Copper(I) Emitters

Blue-Shifted Emission Relative to Other Dibromo Isomers

The emission maxima of copper(I) complexes bearing 2,9-dibromo-1,10-phenanthroline are significantly blue-shifted compared to those containing the 3,8- or 4,7-dibromo isomers. In CH₂Cl₂ solution, [Cu(POP)(2,9-Br₂phen)][PF₆] and [Cu(xantphos)(2,9-Br₂phen)][PF₆] exhibit λₑₘᵐᵃˣ = 596 nm and 582 nm, respectively, whereas the 3,8- and 4,7-analogues emit between 653 and 660 nm [1]. This represents a hypsochromic shift of 57–64 nm, indicative of a higher-energy MLCT excited state.

Electroluminescence MLCT Emission Copper(I) Photophysics

Highest Copper(I) Oxidation Potential among Dibromo Isomers

The Cu⁺/Cu²⁺ oxidation potential of heteroleptic complexes bearing 2,9-dibromo-1,10-phenanthroline is the highest among all three dibromo positional isomers. The paper states that the copper(I) oxidation occurs at the highest potentials for [Cu(POP)(2,9-Br₂phen)][PF₆] and [Cu(xantphos)(2,9-Br₂phen)][PF₆], consistent with the steric effects of the bromo-substituents in the 2,9-positions which hinder flattening of the copper coordination sphere during oxidation [1]. For reference, the analogous oxidation potentials for the unsubstituted phenanthroline complex [Cu(POP)(phen)][BF₄] and the 2,9-dimethyl-substituted complex [Cu(POP)(2,9-Me₂phen)][BF₄] are reported as +1.23 V and +1.38 V vs. Ag/AgCl, respectively; the 2,9-Br₂phen values are positioned above these due to the combined steric and electron-withdrawing effects [1].

Electrochemistry Redox Stability Copper(I) Complexes

Steric and Conformational Effects Unique to the 2,9-Substitution Pattern in Copper(I) Coordination

Single-crystal X-ray diffraction data reveal that the 2,9-dibromo substitution enforces a larger P–Cu–P bite angle (118.00° for [Cu(POP)(2,9-Br₂phen)]⁺) compared to the 3,8- (115.65°) and 4,7-isomers (112.37–112.52°) [1]. The same trend holds for the xantphos analogues: P–Cu–P = 117.97° for 2,9-Br₂phen vs 116.57° (3,8-) and 115.36° (4,7-) [1]. This widening of the P–Cu–P angle is accompanied by the absence of intra-cation π-stacking interactions (observed in 3,8- and 4,7-isomers but not in the 2,9-complex), confirming that the steric bulk of the ortho-bromo substituents directly perturbs the ground-state geometry of the copper coordination sphere [1].

Coordination Chemistry Steric Effects X-ray Crystallography

Dual Functionality as Reactive Intermediate and Ligand: A Procurement Efficiency Rationale

Unlike the 3,8-dibromo isomer, which is preferentially used for direct cross-coupling to 3,8-diaromatic phenanthrolines, and the 4,7-dibromo isomer, which is less reactive toward oxidative addition due to the absence of ortho-nitrogen activation, 2,9-dibromo-1,10-phenanthroline offers an optimal balance of reactivity and post-coupling coordination utility. Its bromine atoms are activated by both the electron-withdrawing phenanthroline core and the proximity of the nitrogen atoms, facilitating efficient Suzuki–Miyaura cross-coupling with aryl boronic acids while preserving the chelating integrity of the phenanthroline unit for subsequent metal coordination [1][2]. This dual-purpose capability means a single procurement can serve both organic transformation and coordination chemistry objectives.

Suzuki Coupling Synthetic Intermediate Phenanthroline Derivatization

Solution PLQY vs. 2,9-Dimethyl Analog: Trade-off for Solid-State Emitters

While [Cu(POP)(2,9-Me₂phen)][BF₄] exhibits a high solution PLQY of 15 %, the solution PLQYs of both [Cu(POP)(2,9-Br₂phen)][PF₆] and [Cu(xantphos)(2,9-Br₂phen)][PF₆] are <1 % [1]. However, in the solid state, the 2,9-bromo derivative achieves a PLQY of 45 % (with xantphos), whereas the methyl analog with xantphos can reach 88 % under optimized conditions [1]. This inversion underscores that the 2,9-bromo ligand is not a drop-in replacement for 2,9-dimethylphenanthroline; instead, it offers a distinct property profile—lower solution PLQY but with a pronounced solid-state enhancement and a higher oxidation potential—that may be advantageous in specific solid-state device architectures where oxidative stability is prioritized over absolute emission yield.

TADF Exciplex Quenching Solid-State Lighting

Procurement-Driven Application Scenarios for 2,9-Dibromo-1,10-phenanthroline


High-Stability Yellow-Green Light-Emitting Electrochemical Cells (LECs)

When developing LECs with ionic copper(I) emitters, the 2,9-dibromo-1,10-phenanthroline ligand is the preferred choice among dibromo isomers. Its complexes deliver the highest solid-state PLQY (45 % with xantphos), the longest excited-state lifetime (9.9 µs), and the highest Cu⁺/Cu²⁺ oxidation potential, which correlates with improved operational stability [1]. The blue-shifted emission (λₑₘᵐᵃˣ = 582–596 nm in solution) positions it for yellow-green electroluminescence, a wavelength region highly relevant for solid-state lighting [1].

Suzuki–Miyaura Cross-Coupling Precursor for π-Extended Phenanthroline Ligands

The two bromine atoms at the 2- and 9-positions serve as activated handles for palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids, enabling the synthesis of 2,9-diaryl-1,10-phenanthroline derivatives [2][3]. The resulting extended π-systems retain the chelating phenanthroline core and are employed as electron-transport or host materials in OLEDs. Patent literature explicitly identifies 2,9-dibromo-1,10-phenanthroline as a key intermediate for thermally activated delayed fluorescence (TADF) and near-infrared emitting materials [2].

Sterically Tuned Copper(I) Catalyst Design

The steric bulk of the 2,9-bromo substituents, evidenced by a widened P–Cu–P angle and the suppression of intra-cation π-stacking interactions [1], can be exploited to tune the selectivity of copper(I)-catalyzed transformations. Where substrate accessibility to the metal center must be restricted or where exciplex quenching needs to be minimized, the 2,9-dibromo ligand provides a well-characterized steric profile that is distinct from both the 2,9-dimethyl analog and the other dibromo isomers [1].

Electrochemical Sensors and Redox-Active Materials Requiring High Oxidation Potential

The elevated Cu⁺/Cu²⁺ oxidation potential imparted by the 2,9-dibromo ligand makes its copper(I) complexes suitable for applications requiring redox robustness, such as electrochemical sensors or redox-active components in molecular electronics, where premature oxidation must be avoided under operating conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9-Dibromo-1,10-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.